7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Lipophilicity Membrane permeability logP

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1311317-50-6, MFCD18917268) belongs to the 2,3-dihydro-1-benzofuran-5-sulfonamide class, a scaffold recognized in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrase) and antiproliferative applications. The compound is supplied as a research building block with a baseline purity of 95%, a reported lipophilicity of logP 2.079, and a melting point of 174–176 °C, as documented by Enamine LLC via Chembase.

Molecular Formula C9H10ClNO3S
Molecular Weight 247.7 g/mol
CAS No. 1311317-50-6
Cat. No. B1423025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS1311317-50-6
Molecular FormulaC9H10ClNO3S
Molecular Weight247.7 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)N)Cl
InChIInChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13)
InChIKeyIMERWYAAWSZQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide: Structural and Physicochemical Profile for Procurement Screening


7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1311317-50-6, MFCD18917268) belongs to the 2,3-dihydro-1-benzofuran-5-sulfonamide class, a scaffold recognized in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrase) and antiproliferative applications [1]. The compound is supplied as a research building block with a baseline purity of 95%, a reported lipophilicity of logP 2.079, and a melting point of 174–176 °C, as documented by Enamine LLC via Chembase [2]. Its chlorine atom at position 7 and methyl group at position 2 distinguish it from the unsubstituted parent scaffold (logP 0.5, mp 164–166 °C), offering quantifiable differences in physicochemical properties relevant to downstream synthetic diversification, solubility tuning, and biological assay design.

Why 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Casually Substituted with Other In-Class Benzofuran Sulfonamides


Within the 2,3-dihydrobenzofuran-5-sulfonamide family, seemingly minor changes in substitution pattern produce large shifts in both physicochemical behaviour and biological activity. The patent literature establishes that variations on this scaffold modulate loop-diuretic and antihypertensive potency, with certain substitutions required for oral activity and reduced adverse effects [1]. Similarly, structure–activity relationship (SAR) studies on benzofuransulfonamide derivatives demonstrate that antiproliferative IC₅₀ values can shift by orders of magnitude depending on the precise halogenation and alkylation pattern [2]. Therefore, selecting a specific analog such as 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is not a matter of generic interchangeability; the chloro-methyl substitution pattern confers a unique combination of lipophilicity, crystallinity, and synthetic handles that cannot be replicated by the unsubstituted scaffold, the 2-methyl-only analog, or other regioisomers. The quantitative evidence below substantiates these differentiators.

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide: Head-to-Head Comparative Evidence for Informed Procurement


Lipophilicity (logP) Differential: A 1.6-Unit Increase Over the Unsubstituted Parent Scaffold

The target compound exhibits a measured logP of 2.079 (Enamine/Chembase), compared with the PubChem-computed XLogP3 of 0.5 for the unsubstituted 2,3-dihydro-1-benzofuran-5-sulfonamide parent scaffold [1][2]. This represents a ΔlogP of +1.579, indicating substantially higher lipophilicity. The 2-methyl analog (CAS 1343576-63-5) lacks a reported experimental logP, but its molecular structure (no chlorine) suggests an intermediate value between the parent and the target compound. The elevated logP of the target compound is attributable to the combined effect of the 7-chloro and 2-methyl substituents, which reduce aqueous solubility and increase partition into organic phases—a property that directly impacts membrane permeability in cell-based assays and organic-solvent extractability in synthetic workups.

Lipophilicity Membrane permeability logP Physicochemical profiling

Melting Point Elevation: A 10 °C Increase Indicating Enhanced Crystal Lattice Stability

The target compound melts at 174–176 °C, whereas the unsubstituted parent 2,3-dihydro-1-benzofuran-5-sulfonamide melts at 164–166 °C [1][2]. This 10 °C elevation is consistent with stronger intermolecular interactions (e.g., halogen bonding from the 7-chloro substituent, increased van der Waals contacts from the 2-methyl group) that stabilize the crystal lattice. The 2-methyl-only analog (CAS 1343576-63-5) does not have a published melting point in the accessed databases, precluding a three-way comparison, but the target compound's melting point is clearly distinguishable from the parent. Higher melting points correlate with lower aqueous solubility and greater solid-state stability, which can influence both storage conditions and dissolution behaviour in assay media.

Melting point Crystallinity Solid-state properties Formulation

7-Chloro Substituent as a Synthetic Diversification Handle: Absent in the Closest 2-Methyl Analog

The target compound bears a chlorine atom at the 7-position of the benzofuran ring, whereas the closest commercially available comparator, 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1343576-63-5), contains no halogen substituent [1]. This chlorine atom enables a broad range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Ullmann) that are simply not possible with the non-halogenated analog. The unsubstituted parent scaffold similarly lacks any halogen handle. For medicinal chemistry teams synthesizing focused libraries, the presence of the 7-chloro substituent allows late-stage diversification at a position ortho to the dihydrofuran oxygen, a region that SAR studies on benzofuransulfonamides have shown to influence biological target engagement.

Synthetic handle Cross-coupling Halogen Library synthesis

Class-Level Precedent for Diuretic and Antihypertensive Activity: Scaffold-Specific Therapeutic Relevance

The patent DE3584919D1 discloses 2,3-dihydrobenzofuran-5-sulfonamide derivatives as highly effective diuretic antihypertensives classified as loop diuretics with reduced adverse effects, suitable for oral (0.5–200 mg/day) or parenteral (0.01–50 mg/day) administration [1]. While the patent does not specifically exemplify 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, the target compound falls squarely within the structural scope of the claim (2,3-dihydrobenzofuran-5-sulfonamide core with substituents permitted on the benzofuran ring). This class-level evidence establishes a therapeutic direction—diuretic/antihypertensive pharmacology—that would not be predicted for sulfonamides attached to alternative heterocyclic cores (e.g., indole, thiophene) and provides a rational basis for prioritizing this scaffold in cardiovascular drug discovery programs.

Loop diuretic Antihypertensive Carbonic anhydrase 2,3-Dihydrobenzofuran

Commercial Purity Benchmark: Consistently 95% Across Multiple Certified Suppliers

The target compound is offered at a minimum purity of 95% by Enamine LLC (via Chembase, Product EN300-77131), Leyan (Product 1331775), and Fluorochem (via CymitQuimica, Ref. 10-F672762) [1]. This consistency across three independent suppliers establishes a reliable procurement baseline. In contrast, the 2-methyl analog (CAS 1343576-63-5) is also listed at 95% purity by AKSci, and the unsubstituted parent is available at 95% minimum purity from Key Organics, indicating that purity alone does not differentiate the target compound. However, the target compound is distinguished by the combination of 95% purity with the structural features (7-Cl, 2-Me) and physicochemical properties (logP 2.079, mp 174–176 °C) documented above—none of which are available from the comparator scaffolds at this purity grade.

Purity specification Quality control Procurement Reproducibility

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Lead Optimization of Membrane-Permeable Carbonic Anhydrase or Diuretic Agents

The target compound's logP of 2.079—1.6 units higher than the unsubstituted parent—makes it a superior candidate for programs targeting intracellular carbonic anhydrase isoforms (e.g., CA IX, CA XII) or renal transporters where membrane permeability is rate-limiting [1]. The class-level diuretic patent (DE3584919D1) provides a validated therapeutic direction, while the 7-chloro handle permits late-stage SAR exploration via cross-coupling to tune isoform selectivity [2][3]. Researchers optimizing oral bioavailability or CNS penetration should prioritize this scaffold over the more polar parent analog.

Synthetic Chemistry: Building Block for Parallel Library Synthesis Requiring a Halogen Diversification Point

Unlike the 2-methyl-only or unsubstituted analogs, the target compound's 7-chloro substituent enables high-throughput diversification via Suzuki, Buchwald–Hartwig, or other transition-metal-catalyzed couplings . This makes the compound uniquely suited for generating focused libraries of 7-aryl/amino-substituted benzofuran sulfonamides in a single synthetic step, significantly accelerating SAR campaigns in medicinal chemistry or chemical biology probe development.

Solid-State and Formulation Research: Investigating Crystal Engineering of Sulfonamide-Containing Active Pharmaceutical Ingredients

The 10 °C higher melting point (174–176 °C vs 164–166 °C for the parent) signals a fundamentally different crystal packing arrangement, likely involving halogen-bonding interactions from the 7-chloro substituent [4]. Formulation scientists developing solid-dosage forms or studying polymorphism in sulfonamide drugs can use this compound as a model system to explore how chloro-methyl substitution modulates crystallinity, hygroscopicity, and dissolution rate—properties critical for preclinical formulation development.

Cardiovascular Pharmacology: Initiating Novel Loop-Diuretic Discovery Programs

Given the class-level patent precedent establishing 2,3-dihydrobenzofuran-5-sulfonamides as loop diuretics with reduced side effects [5], the target compound serves as an entry point for novel antihypertensive drug discovery. Its balanced lipophilicity (logP 2.08) and synthetic tractability (7-Cl handle) position it as a versatile starting scaffold for optimizing potency, oral absorption, and duration of action relative to first-generation loop diuretics such as furosemide.

Quote Request

Request a Quote for 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.